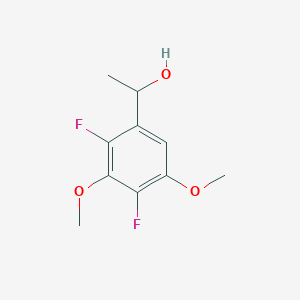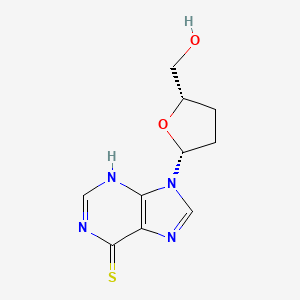
9-(2,3-Dideoxy-beta-D-ribofuranosyl)-6-mercaptopurine
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
9-(2,3-Dideoxy-beta-D-ribofuranosyl)-6-mercaptopurine is a synthetic nucleoside analog It is structurally similar to naturally occurring nucleosides but lacks certain hydroxyl groups, which can significantly alter its biological activity
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 9-(2,3-Dideoxy-beta-D-ribofuranosyl)-6-mercaptopurine typically involves the condensation of a purine base with a sugar moiety. The reaction conditions often require the use of protecting groups to prevent unwanted side reactions. Common reagents include phosphoramidites and various catalysts to facilitate the coupling reaction.
Industrial Production Methods
Industrial production methods for this compound may involve large-scale chemical synthesis using automated systems. These methods are designed to maximize yield and purity while minimizing the use of hazardous reagents. Techniques such as chromatography and crystallization are often employed to purify the final product.
Análisis De Reacciones Químicas
Types of Reactions
9-(2,3-Dideoxy-beta-D-ribofuranosyl)-6-mercaptopurine can undergo various chemical reactions, including:
Oxidation: This reaction can convert the mercapto group to a sulfoxide or sulfone.
Reduction: The compound can be reduced to form different analogs with altered biological activity.
Substitution: Nucleophilic substitution reactions can introduce different functional groups into the molecule.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are often used.
Substitution: Reagents like alkyl halides or acyl chlorides can be used under basic conditions to achieve substitution.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while substitution reactions can produce a variety of functionalized analogs.
Aplicaciones Científicas De Investigación
9-(2,3-Dideoxy-beta-D-ribofuranosyl)-6-mercaptopurine has several scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Studied for its effects on cellular processes and its potential as a therapeutic agent.
Medicine: Investigated for its antiviral and anticancer properties.
Industry: Utilized in the development of new pharmaceuticals and chemical products.
Mecanismo De Acción
The mechanism of action of 9-(2,3-Dideoxy-beta-D-ribofuranosyl)-6-mercaptopurine involves its incorporation into DNA or RNA, where it can disrupt normal cellular processes. The compound targets specific enzymes and pathways involved in nucleic acid synthesis, leading to the inhibition of cell proliferation and induction of apoptosis.
Comparación Con Compuestos Similares
Similar Compounds
- 9-(2,3-Dideoxy-beta-D-ribofuranosyl)adenine
- 9-(2,3-Dideoxy-beta-D-ribofuranosyl)hypoxanthine
- 9-(2,3-Dideoxy-beta-D-ribofuranosyl)-6-oxopurine
Uniqueness
What sets 9-(2,3-Dideoxy-beta-D-ribofuranosyl)-6-mercaptopurine apart from similar compounds is its unique combination of a dideoxyribose sugar and a mercaptopurine base. This structure imparts distinct biological activities, making it a valuable compound for research and potential therapeutic applications.
Propiedades
Número CAS |
126502-10-1 |
|---|---|
Fórmula molecular |
C10H12N4O2S |
Peso molecular |
252.30 g/mol |
Nombre IUPAC |
9-[(2R,5S)-5-(hydroxymethyl)oxolan-2-yl]-3H-purine-6-thione |
InChI |
InChI=1S/C10H12N4O2S/c15-3-6-1-2-7(16-6)14-5-13-8-9(14)11-4-12-10(8)17/h4-7,15H,1-3H2,(H,11,12,17)/t6-,7+/m0/s1 |
Clave InChI |
OTMDHMUDOABXMY-NKWVEPMBSA-N |
SMILES isomérico |
C1C[C@@H](O[C@@H]1CO)N2C=NC3=C2NC=NC3=S |
SMILES canónico |
C1CC(OC1CO)N2C=NC3=C2NC=NC3=S |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![5-[3-(4-Methoxy-3-methyl-phenyl)-propyl]-4-methyl-4H-[1,2,4]triazole-3-thiol](/img/structure/B12858512.png)
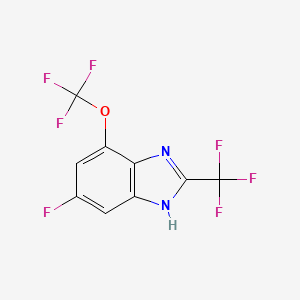

![4-(Difluoromethoxy)-2-phenyl-1H-pyrrolo[2,3-b]pyridine](/img/structure/B12858525.png)
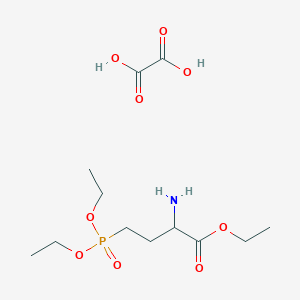
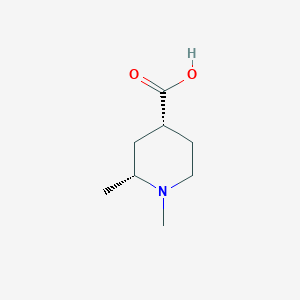
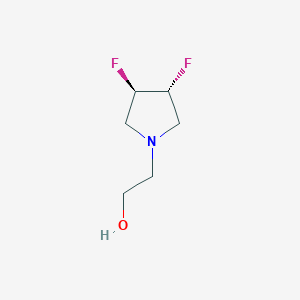

![(1R,14R)-17,18-dimethoxy-7,7-dimethyl-2,8,21-trioxapentacyclo[12.8.0.03,12.04,9.015,20]docosa-3(12),4(9),5,10,15,17,19-heptaen-13-one](/img/structure/B12858559.png)

![(3'-Fluoro-4'-hydroxy-[1,1'-biphenyl]-2-yl)(pyrrolidin-3-yl)methanone](/img/structure/B12858569.png)
![3-Ethyl-2-methyl-5-phenylbenzo[d]oxazol-3-ium methyl sulfate](/img/structure/B12858572.png)
